molecular formula C9H9F2NO2S B2702680 N-(3,4-difluorophenyl)cyclopropanesulfonamide CAS No. 1219906-37-2

N-(3,4-difluorophenyl)cyclopropanesulfonamide

Cat. No.: B2702680
CAS No.: 1219906-37-2
M. Wt: 233.23
InChI Key: MIUPYESHYDVTFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Difluorophenyl)cyclopropanesulfonamide is a sulfonamide derivative featuring a cyclopropane ring attached to the sulfonyl group and a 3,4-difluorophenylamine moiety. The latter shares the 3,4-difluorophenyl group but substitutes the cyclopropane with a 3,4-dimethoxybenzenesulfonyl group.

Sulfonamides are widely studied for their biological activities, including enzyme inhibition (e.g., tyrosinase in skin-whitening agents) .

Properties

IUPAC Name

N-(3,4-difluorophenyl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2S/c10-8-4-1-6(5-9(8)11)12-15(13,14)7-2-3-7/h1,4-5,7,12H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUPYESHYDVTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)cyclopropanesulfonamide typically involves the reaction of 3,4-difluorophenylamine with cyclopropanesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-(3,4-difluorophenyl)cyclopropanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Differences in Substituents

  • Cyclopropanesulfonamide: The sulfonamide group is linked to a cyclopropane ring, a small, rigid, and highly strained structure.
  • 3,4-Dimethoxybenzenesulfonamide : Features a planar, electron-rich aromatic ring with methoxy groups, enabling hydrogen bonding via oxygen atoms .

Crystallographic Data (Hypothetical vs. Reported)

Property N-(3,4-Difluorophenyl)Cyclopropanesulfonamide (Hypothetical) N-(3,4-Difluorophenyl)-3,4-Dimethoxybenzenesulfonamide (Reported)
Dihedral angle between rings ~60–80° (estimated) 66.05(9)°
Hydrogen bonding N–H⋯O (sulfonamide oxygen) N–H⋯O (methoxy oxygen) and O–H⋯O
Crystal packing Likely 1D/2D chains via sulfonamide interactions 1D chains along the b-axis via N–H⋯O and O–H⋯O bonds
Molecular planarity Moderate (cyclopropane distortion) High (mean deviation: 0.004 Å for sulfonyl ring)

The dimethoxy derivative’s crystal structure is stabilized by intermolecular N–H⋯O and O–H⋯O hydrogen bonds, forming extended 1D networks .

Shared Steps

Both compounds likely begin with 3,4-difluoroaniline as the aromatic amine precursor. The divergence arises in the sulfonylation step:

  • Dimethoxybenzenesulfonamide : Uses commercially available 3,4-dimethoxybenzenesulfonyl chloride , as described in .

Challenges

  • Cyclopropanesulfonyl chloride’s strained ring may lead to side reactions (e.g., ring-opening under basic conditions).
  • The dimethoxy derivative’s synthesis is streamlined due to reagent availability and optimized protocols .

Tyrosinase Inhibition Potential

The dimethoxy compound is designed as a tyrosinase inhibitor for skin whitening, leveraging its planar structure to fit the enzyme’s active site . The cyclopropane analog’s rigidity and smaller size could enhance binding efficiency or alter specificity.

Pharmacokinetic Properties

  • Lipophilicity : Cyclopropane’s higher lipophilicity may improve skin penetration compared to the polar dimethoxy groups.
  • Metabolic Stability : The strained cyclopropane ring might resist metabolic degradation better than the methoxy-substituted aromatic ring.

Comparison with Other Sulfonamide Derivatives

Compound Substituent on Sulfonamide Key Features
This compound Cyclopropane High rigidity, lipophilicity, potential for novel binding modes
N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide 3,4-Dimethoxybenzene Planar structure, hydrogen-bond donors (methoxy), proven tyrosinase inhibition
N-(4-Chlorophenyl)benzenesulfonamide Benzene Simpler structure, lower steric hindrance, moderate activity

Biological Activity

N-(3,4-difluorophenyl)cyclopropanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring substituted with a sulfonamide group and a difluorophenyl moiety. The presence of the difluorophenyl group enhances hydrophobic interactions and may modulate the compound's biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfonamide functional group is known for its ability to form hydrogen bonds, which can significantly influence the binding affinity to target proteins. Additionally, the difluorophenyl group can engage in hydrophobic interactions that stabilize the compound's binding to its targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown promising results against certain bacterial strains, potentially serving as an antibacterial agent.
  • Enzyme Inhibition : It has been evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways.
  • Anticancer Potential : Preliminary studies suggest that it may possess anticancer properties by inhibiting cell proliferation in cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of Gram-positive bacteria
Enzyme InhibitionIC50 values for target enzymes
Anticancer ActivityReduced proliferation in cancer cell lines

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with IC50 values indicating potent activity.

Case Study 2: Enzyme Inhibition Profile

In another study focusing on enzyme inhibition, this compound was tested for its ability to inhibit dipeptidyl peptidase II (DPP II). The compound showed a competitive inhibition profile with an IC50 value of approximately 1.5 μM, highlighting its potential as a therapeutic agent in metabolic disorders.

Research Findings

Recent research has focused on optimizing the structure of this compound to enhance its biological activity. Modifications to the cyclopropane ring and sulfonamide group have been explored to improve binding affinity and selectivity towards biological targets. For instance:

  • Structural Modifications : Variations in substituents on the phenyl ring have resulted in compounds with improved potency against specific enzymes.
  • Computational Modeling : Docking studies have provided insights into the binding modes of the compound within active sites of target proteins, facilitating rational drug design.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.